molecular formula C13H16N2O3 B4238569 N-(3-acetylphenyl)-N'-propan-2-yloxamide

N-(3-acetylphenyl)-N'-propan-2-yloxamide

Cat. No.: B4238569
M. Wt: 248.28 g/mol
InChI Key: XNNNBXTZNXXXEQ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N’-isopropylethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring and an isopropyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-N’-isopropylethanediamide typically involves the reaction of 3-acetylphenylamine with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-acetylphenylamine+isopropylamineN-(3-acetylphenyl)-N’-isopropylethanediamide\text{3-acetylphenylamine} + \text{isopropylamine} \rightarrow \text{N-(3-acetylphenyl)-N'-propan-2-yloxamide} 3-acetylphenylamine+isopropylamine→N-(3-acetylphenyl)-N’-isopropylethanediamide

Industrial Production Methods

In an industrial setting, the production of N-(3-acetylphenyl)-N’-isopropylethanediamide may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-N’-isopropylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-acetylphenyl)-N’-isopropylethanediamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N’-isopropylethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-N’-isopropylethanediamide
  • N-(3-acetylphenyl)-N’-methylacetamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide

Uniqueness

N-(3-acetylphenyl)-N’-isopropylethanediamide is unique due to its specific structural features, such as the presence of both acetyl and isopropyl groups. These features may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-8(2)14-12(17)13(18)15-11-6-4-5-10(7-11)9(3)16/h4-8H,1-3H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNNBXTZNXXXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NC1=CC=CC(=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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